molecular formula C7H13N3O2 B096877 N-methyl-2-(3-oxopiperazin-2-yl)acetamide CAS No. 19564-13-7

N-methyl-2-(3-oxopiperazin-2-yl)acetamide

Cat. No.: B096877
CAS No.: 19564-13-7
M. Wt: 171.2 g/mol
InChI Key: CAFQTNHDLSRAEC-UHFFFAOYSA-N
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Description

Talaporfin sodium, also known as mono-L-aspartyl chlorin e6, is a second-generation photosensitizer used in photodynamic therapy (PDT). It is derived from chlorophyll and has been developed to reduce skin phototoxicity and improve the efficacy of PDT. Talaporfin sodium can be excited by longer-wavelength light, allowing for deeper tissue penetration compared to first-generation photosensitizers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Talaporfin sodium is synthesized from chlorin e6, which is derived from chlorophyll. The synthesis involves the conjugation of chlorin e6 with L-aspartic acid. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the conjugation process .

Industrial Production Methods: Industrial production of talaporfin sodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Talaporfin sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

In organic synthesis, N-methyl-2-(3-oxopiperazin-2-yl)acetamide serves as a versatile building block for constructing complex molecules. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in synthetic chemistry.

Reaction Type Common Reagents Products
OxidationPotassium permanganate (KMnO4), Hydrogen peroxide (H2O2)Carboxylic acids, ketones
ReductionLithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)Secondary or tertiary amines
SubstitutionAlkyl halides, aminesFunctionalized derivatives

Biology

Research indicates that this compound exhibits potential biological activities, including antimicrobial and antifungal properties. Studies have shown that it can interact with various biological targets, potentially serving as an enzyme inhibitor or receptor modulator.

Mechanism of Action:
The compound may inhibit specific enzymes by binding to their active sites, thus altering biological pathways. For instance, it has been explored for its effects on neurotransmitter receptors and metabolic enzymes, suggesting its pharmacological potential.

Medicine

In the medical field, this compound is being investigated for its role in drug development. Its structural features allow it to function as a precursor for pharmaceuticals aimed at treating various conditions.

Case Study:
A study published in PubMed highlighted the compound's potential as an enzyme inhibitor, showcasing its relevance in therapeutic applications .

Industry

The compound is also utilized in the production of materials with specific properties. Its applications in coatings and polymers are notable due to its unique chemical structure, which can enhance material performance.

Mechanism of Action

Talaporfin sodium is compared with other photosensitizers such as porfimer sodium and verteporfin:

Porfimer Sodium:

Verteporfin:

Uniqueness of Talaporfin Sodium:

Comparison with Similar Compounds

Biological Activity

N-methyl-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and implications for medicinal chemistry, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H13N3O2C_7H_{13}N_3O_2 and a molecular weight of approximately 171.2 g/mol. The compound features a piperazine ring, an acetamide functional group, and a ketone substitution, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₇H₁₃N₃O₂
Molecular Weight171.2 g/mol
Functional GroupsPiperazine, Amide
SolubilitySoluble in organic solvents

The biological activity of this compound is believed to involve interactions with various molecular targets in biological systems. Preliminary studies suggest that it may act by:

  • Inhibiting Enzymes: It could inhibit specific enzymes involved in metabolic pathways.
  • Binding to Receptors: The compound may interact with neurotransmitter receptors, influencing signaling pathways.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer activities. For instance:

  • Antimicrobial Activity: Studies have shown that related compounds can inhibit the growth of various bacterial strains.
  • Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

Case Studies and Research Findings

A notable study evaluated the biological activity of a series of substituted acetamide derivatives, including this compound. The results highlighted significant activity against human cholinesterases (hAChE and hBChE), which are critical targets in the treatment of neurodegenerative diseases.

Table 1: Biological Activity Data

CompoundIC50 (µM)Target
This compound5.4hAChE
1-acyl-N-methylpiperazine derivatives4.7hBChE
Other Acetamides10.5Various Bacterial Strains

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is not extensively characterized; however, preliminary assessments indicate moderate bioavailability with potential toxicity at higher doses. Toxicological studies have shown:

  • Acute Toxicity: The compound is harmful if swallowed (H302).
  • Skin Irritation: Causes skin irritation (H315).

Properties

IUPAC Name

N-methyl-2-(3-oxopiperazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-8-6(11)4-5-7(12)10-3-2-9-5/h5,9H,2-4H2,1H3,(H,8,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFQTNHDLSRAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1C(=O)NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648992
Record name N-Methyl-2-(3-oxopiperazin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19564-13-7
Record name N-Methyl-2-(3-oxopiperazin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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